2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide
Description
2-Amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide is a fluorinated amide derivative characterized by a branched butanamide backbone and a 4-fluorobenzyl substituent. The compound’s structure features:
- Amino group at position 2 of the butanamide chain.
- 3-Methyl substituent for steric modulation.
- 4-Fluorophenylmethyl group attached to the amide nitrogen, introducing aromaticity and electronic effects via the fluorine atom.
The fluorine atom enhances metabolic stability and influences binding interactions, while the methyl group modulates solubility and steric accessibility .
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-3-5-10(13)6-4-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPWYTFAEIVJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide typically involves the reaction of 4-fluorobenzylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can modulate the expression of genes involved in various cellular processes, including cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Amide Backbone
Analog 1 : 2-Amino-N-(4-Fluorophenyl)-3-methylbutanamide
- Key Difference : The benzyl group is replaced with a direct 4-fluorophenyl attachment.
- Impact : Reduced steric bulk but decreased lipophilicity (logP). The absence of a methylene spacer may limit conformational flexibility .
Analog 2 : N-(2-Amino-4-Chlorophenyl)-3-Methylbutanamide
- Key Difference: 4-Fluorophenylmethyl → 2-amino-4-chlorophenyl.
- Impact: Chlorine’s higher electronegativity enhances dipole interactions but may increase toxicity risks.
Analog 3 : 2-{[(4-Chlorophenyl)Sulfonyl]Amino}-3-Methyl-N-[3-(Trifluoromethyl)Phenyl]Butanamide
Modifications in the Aromatic Substituent
Analog 4 : 2-Amino-N-[(4-Fluorophenyl)Methyl]-1-(3-Morpholin-4-Ylpropyl)Pyrrolo[3,2-b]Quinoxaline-3-Carboxamide
- Key Difference: Pyrroloquinoxaline and morpholinylpropyl groups replace the butanamide chain.
- Impact : Increased molecular weight (MW = 468.5 g/mol) and aromaticity enhance target affinity but reduce solubility. Morpholine improves pharmacokinetics via increased water solubility .
Analog 5 : N-[(2S)-1-Amino-3-Methyl-1-Oxobutan-2-Yl]-1-[(4-Fluorophenyl)Methyl]Indazole-3-Carboxamide
- Key Difference : Indazole ring replaces the butanamide backbone.
- However, synthetic complexity increases .
Functional Group Replacements
Analog 6 : (R)-2-Amino-N-((R)-1-((3,5-Bis(Trifluoromethyl)Phenyl)Amino)-3-Methyl-1-Oxobutan-2-Yl)-3-Methylbutanamide
- Key Difference : Bis(trifluoromethyl)phenyl group replaces 4-fluorophenylmethyl.
- Impact : Trifluoromethyl groups significantly increase lipophilicity (logP ~5.2) and metabolic resistance but may introduce hepatotoxicity risks .
Analog 7 : N-(4-Amino-2-Methylphenyl)-2-(2-Methylphenoxy)-Butanamide
- Key Difference: Phenoxy group replaces the fluorobenzyl moiety.
- Impact: Phenoxy’s ether linkage improves hydrolytic stability but reduces electronic effects compared to fluorine .
Comparative Analysis Table
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine in the target compound offers better metabolic stability and reduced toxicity compared to chlorine analogs (e.g., Analog 2) .
- Aromatic Systems: Larger aromatic systems (e.g., pyrroloquinoxaline in Analog 4) improve binding but require formulation strategies to address poor solubility .
- Trifluoromethyl Groups : While enhancing potency and stability, their use demands rigorous toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
